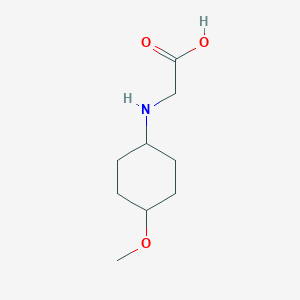

(4-Methoxy-cyclohexylamino)-acetic acid

Description

Properties

IUPAC Name |

2-[(4-methoxycyclohexyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-13-8-4-2-7(3-5-8)10-6-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPGTNVTBIOSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy Cyclohexylamino Acetic Acid and Its Analogues

Classical Approaches to α-Amino Acid Derivatives

Traditional methods for the synthesis of α-amino acids have been refined over more than a century and offer robust and versatile routes to a wide array of derivatives. These approaches are generally characterized by the formation of the carbon-nitrogen bond or the carbon-carboxyl bond at the α-position. For a secondary amino acid like (4-Methoxy-cyclohexylamino)-acetic acid, several classical methods are particularly relevant.

Strecker Synthesis Adaptations

The Strecker synthesis, first reported in 1850, is a venerable and highly versatile method for the preparation of α-amino acids. The classical three-component reaction involves an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile. A key adaptation of this synthesis, relevant for N-substituted amino acids, involves the replacement of ammonia with a primary or secondary amine.

To synthesize (4-Methoxy-cyclohexylamino)-acetic acid, an adapted Strecker approach would likely involve the reaction of 4-methoxycyclohexylamine with glyoxal (B1671930) (or a protected equivalent) and a cyanide source, such as potassium cyanide. The initial condensation would form an iminium ion, which is then attacked by the cyanide nucleophile to yield an α-(N-(4-methoxycyclohexyl)amino)acetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the desired (4-Methoxy-cyclohexylamino)-acetic acid.

Table 1: Representative Strecker Synthesis Adaptation for N-Substituted Glycines

| Amine | Carbonyl Source | Cyanide Source | Hydrolysis Conditions | Product |

| 4-Methoxycyclohexylamine | Glyoxal | KCN | 6 M HCl, reflux | (4-Methoxy-cyclohexylamino)-acetic acid |

| Cyclohexylamine (B46788) | Formaldehyde | NaCN | H2SO4, heat | (Cyclohexylamino)-acetic acid |

| Benzylamine | Glyoxylic acid | TMSCN | 2 M NaOH, heat | (Benzylamino)-acetic acid |

Alkylation of Glycine (B1666218) Equivalents

The direct alkylation of glycine or its derivatives provides a straightforward route to N-substituted and α-substituted amino acids. For the synthesis of (4-Methoxy-cyclohexylamino)-acetic acid, this approach would typically involve the reaction of a glycine equivalent, where the amino group is protected, with a suitable 4-methoxycyclohexyl electrophile.

A common strategy employs the alkylation of a glycine ester enolate. For instance, ethyl glycinate (B8599266) can be N-protected (e.g., as a benzophenone (B1666685) imine) to allow for deprotonation at the α-carbon. The resulting enolate can then be alkylated with a 4-methoxycyclohexyl halide (e.g., 4-methoxycyclohexyl bromide). Subsequent deprotection and hydrolysis would yield the target amino acid.

Alternatively, and more directly for N-substitution, a reductive amination approach can be employed. This involves the reaction of a glycine ester, such as ethyl glycinate, with 4-methoxycyclohexanone (B142444) in the presence of a reducing agent. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to form the N-(4-methoxycyclohexyl)glycine ester. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. The final step would be the hydrolysis of the ester to the carboxylic acid.

Amination Reactions of Substituted Acetic Acids

A conceptually simple and often effective method for the synthesis of N-substituted glycines is the nucleophilic substitution of a haloacetic acid or its ester with a primary or secondary amine. To prepare (4-Methoxy-cyclohexylamino)-acetic acid, this would involve the reaction of 4-methoxycyclohexylamine with a 2-haloacetic acid, such as bromoacetic acid or chloroacetic acid.

This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. The choice of solvent and base can be crucial for optimizing the yield and minimizing side reactions. A recent development in this area is the use of "green" reaction conditions, such as conducting the reaction in water, which can be both environmentally benign and synthetically efficient. google.comgoogle.comnih.govwikipedia.org

Table 2: Amination of Haloacetic Acids with Amines

| Amine | Haloacetic Acid Derivative | Base | Solvent | Product |

| 4-Methoxycyclohexylamine | Chloroacetic acid | NaHCO3 | Water | (4-Methoxy-cyclohexylamino)-acetic acid |

| Cyclohexylamine | Ethyl bromoacetate | K2CO3 | Acetonitrile | Ethyl (cyclohexylamino)acetate |

| Aniline | Bromoacetic acid | Triethylamine | Ethanol (B145695) | (Phenylamino)acetic acid |

Stereoselective Synthesis of (4-Methoxy-cyclohexylamino)-acetic acid

While the classical methods described above are effective for producing racemic mixtures of α-amino acids, the biological activity of these compounds is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. For (4-Methoxy-cyclohexylamino)-acetic acid, stereogenicity can arise from both the cyclohexane (B81311) ring (cis/trans isomerism of the methoxy (B1213986) group relative to the amino group) and potentially at the α-carbon if a substituent were present. The following sections focus on controlling the stereochemistry of the amino acid moiety.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of an enantiomerically enriched form of an α-substituted analogue of (4-Methoxy-cyclohexylamino)-acetic acid, a chiral glycine enolate equivalent could be employed. For instance, a glycine derivative can be attached to a chiral auxiliary, such as an Evans oxazolidinone or a Schöllkopf bis-lactim ether. Deprotonation of this chiral glycine synthon generates a chiral enolate, which can then be alkylated. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the chiral auxiliary would provide the desired enantiomerically enriched α-amino acid. While this approach is most directly applicable to the synthesis of α-substituted derivatives, it represents a powerful tool for controlling stereochemistry in amino acid synthesis.

Table 3: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Stereochemical Control Mechanism |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Steric shielding of one face of the enolate |

| Schöllkopf Bis-lactim Ethers | Asymmetric synthesis of α-amino acids | Diastereoselective alkylation of a chiral glycine equivalent |

| Pseudoephedrine Amides | Asymmetric alkylation | Formation of a rigid chelated enolate that directs alkylation |

| Camphorsultam | Asymmetric alkylation, Diels-Alder reactions | Steric hindrance controlling the approach of reagents |

Asymmetric Catalysis in C-N Bond Formation

The development of asymmetric catalysis has revolutionized stereoselective synthesis by allowing for the generation of chiral molecules using only a catalytic amount of a chiral ligand or catalyst. This approach is highly atom-economical and is increasingly favored for both laboratory and industrial-scale synthesis.

In the context of synthesizing chiral N-substituted amino acids, asymmetric catalysis can be applied to the C-N bond-forming step. For example, asymmetric reductive amination of a prochiral ketone with an amine in the presence of a chiral catalyst and a reducing agent can produce a chiral amine. While this is more directly applicable to the synthesis of the chiral 4-methoxycyclohexylamine precursor, related catalytic methods can be envisioned for the direct formation of the chiral amino acid.

A more direct approach would be the asymmetric hydrogenation of an N-(4-methoxycyclohexyl)iminoacetate, which could be formed from the condensation of 4-methoxycyclohexylamine and an α-ketoester like ethyl glyoxylate. The use of a chiral transition metal catalyst, such as one based on rhodium or iridium with a chiral phosphine (B1218219) ligand, could effect the enantioselective reduction of the C=N bond to generate the chiral amino acid ester. Subsequent hydrolysis would then yield the enantiomerically enriched (4-Methoxy-cyclohexylamino)-acetic acid. The success of such an approach would be highly dependent on the development of a suitable catalyst system that is effective for this specific substrate class.

Enantioselective Reductive Amination Strategies

The direct reductive amination of 4-methoxycyclohexanone with a glycine derivative is a highly convergent approach to the target molecule. However, this reaction generates a racemic mixture of the final product. Enantioselective strategies are therefore crucial for producing single-enantiomer compounds, which are often required for pharmaceutical applications. Two primary approaches dominate this field: catalysis with chiral metal complexes or organocatalysts, and biocatalysis.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the asymmetric amination and reductive amination of ketones. nih.govnih.gov In a potential synthesis of (4-Methoxy-cyclohexylamino)-acetic acid, a CPA could be employed to catalyze the condensation of 4-methoxycyclohexanone with an ester of glycine (e.g., glycine methyl ester) to form a chiral iminium intermediate. This intermediate is then reduced in situ by a mild reducing agent like a Hantzsch ester. The chiral environment created by the catalyst directs the hydride attack to one face of the C=N double bond, leading to the formation of one enantiomer of the product in excess. acs.org The enantioselectivity of this process is highly dependent on the structure of the CPA catalyst, with bulky substituents on the catalyst's backbone often leading to higher enantiomeric excess (ee). nih.govnih.gov

Table 1: Examples of Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Amination of Cyclic Ketones Note: This table presents data for analogous reactions, as specific data for 4-methoxycyclohexanone with glycine is not available in the cited literature.

| Catalyst Type | Ketone Substrate | Amine Source | ee (%) | Reference |

| (R)-TRIP | 2-Aryl-Cyclohexanones | Dibenzyl azodicarboxylate | up to 94% | rsc.org |

| (R)-C8-TCYP | 2-Alkyl-Cyclohexanones | Di-tert-butyl azodicarboxylate | up to 99% | nih.gov |

Biocatalysis offers a highly selective and sustainable alternative. Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are enzymes that can catalyze the reductive amination of ketones with high enantioselectivity. nih.gov An engineered AmDH could be used to directly convert 4-methoxycyclohexanone and an amine donor (like ammonia, which would then be followed by alkylation with an acetic acid equivalent) into a chiral amine. nih.gov More directly, an IRED could reduce a pre-formed or in-situ generated imine between 4-methoxycyclohexanone and a glycine ester. These enzymatic reactions typically use a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source, which is recycled in-situ using a secondary enzyme system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase), making the process atom-efficient. nih.gov

Resolution Techniques for Diastereomeric Mixtures

The reduction of the imine formed from 4-methoxycyclohexanone will produce a mixture of cis and trans diastereomers, referring to the relative orientation of the methoxy and amino-acetic acid groups on the cyclohexane ring. The separation of these diastereomers is a critical step in obtaining a stereochemically pure compound.

A classical approach is the resolution of diastereomeric salts . The final product, (4-Methoxy-cyclohexylamino)-acetic acid, is an amino acid and is therefore amphoteric. It can be reacted with a chiral resolving agent, such as an optically pure acid or base, to form a pair of diastereomeric salts. wikipedia.org For example, reacting the racemic amino acid product with an enantiomerically pure chiral acid like (+)-tartaric acid or (-)-mandelic acid would yield two diastereomeric salts: [(+)-acid • (cis-product)]/[(+)-acid • (trans-product)] and [(+)-acid • (R)-product]/[(+)-acid • (S)-product]. nih.govnih.gov Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the amino acid is recovered by treatment with a base to remove the resolving agent. nih.gov

A more modern and efficient method involves kinetic resolution , which can be performed using enzymes. Transaminases (TAs) have shown excellent capabilities in selectively reacting with one diastereomer in a mixture. nih.gov For instance, a cis/trans mixture of 4-methoxycyclohexylamine (a precursor to the final product) could be subjected to a transaminase that selectively deaminates the cis-isomer to the corresponding ketone, leaving the desired trans-isomer untouched and in high diastereomeric purity. nih.govresearchgate.net This process can be performed in a dynamic kinetic resolution setup where the undesired cis-isomer is continuously racemized or converted back to the ketone, theoretically allowing for a 100% yield of the desired trans-isomer.

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of (4-Methoxy-cyclohexylamino)-acetic acid is essential for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include reducing solvent use, developing sustainable catalysts, and optimizing atom economy.

Many organic reactions, including reductive aminations, can be performed under solvent-free conditions, which drastically reduces waste and simplifies product purification. rsc.org The reaction between 4-methoxycyclohexanone, a glycine ester, and a solid-supported reducing agent could potentially be carried out by grinding the reactants together at room temperature or with gentle heating. chemistryviews.org For example, sodium borohydride (B1222165) activated by an acidic solid like boric acid or p-toluenesulfonic acid has been used for solvent-free reductive aminations. rsc.org This approach minimizes the use of volatile organic compounds (VOCs), which are often hazardous and difficult to recycle.

The development of sustainable catalysts is a cornerstone of green chemistry. For the synthesis of (4-Methoxy-cyclohexylamino)-acetic acid, this involves replacing stoichiometric reagents and catalysts based on precious or toxic metals with more sustainable alternatives.

Heterogeneous Catalysts: Using heterogeneous catalysts, such as copper supported on alumina (B75360) or silica, for the reductive amination step allows for easy separation of the catalyst from the reaction mixture by simple filtration. pharmacy180.com This facilitates catalyst recycling and reuse, reducing costs and waste. Hydrogen gas (H₂) can be used as the ultimate green reductant in these systems.

Biocatalysts: As mentioned previously, enzymes like transaminases and amine dehydrogenases operate under mild conditions (neutral pH, room temperature) in aqueous media, eliminating the need for harsh reagents and organic solvents. nih.gov Immobilizing these enzymes on a solid support further enhances their stability and allows for their use in continuous processes, making them highly sustainable options for industrial-scale production. nih.gov

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. nih.govthieme-connect.de

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. nih.gov Addition reactions have a 100% atom economy. The direct reductive amination of 4-methoxycyclohexanone with glycine, using H₂ as the reductant, is highly atom-economical, as the only byproduct is water.

Hypothetical Atom Economy Calculation:

Reactants: 4-Methoxycyclohexanone (C₇H₁₂O₂) + Glycine (C₂H₅NO₂) + H₂

Product: (4-Methoxy-cyclohexylamino)-acetic acid (C₉H₁₇NO₃) + H₂O

MW Product = 187.23 g/mol

MW Reactants = 128.17 (ketone) + 75.07 (glycine) + 2.02 (H₂) = 205.26 g/mol

Atom Economy = (187.23 / 205.26) * 100% ≈ 91.2%

E-Factor is a more practical metric, defined as the total mass of waste produced per mass of product. thieme-connect.de This includes solvent losses, catalyst waste, and byproducts from workup procedures. A lower E-Factor indicates a greener process. Pharmaceutical processes traditionally have very high E-Factors (25-100+). thieme-connect.de By employing strategies like solvent-free reactions, catalytic hydrogenations, and biocatalysis, the E-factor for the synthesis of (4-Methoxy-cyclohexylamino)-acetic acid can be significantly reduced.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.orgacs.org The synthesis of (4-Methoxy-cyclohexylamino)-acetic acid and its analogues is well-suited for adaptation to a continuous flow setup.

A multi-step flow process could be envisioned where 4-methoxycyclohexanone and a glycine ester are first passed through a reactor coil to form the imine intermediate. This stream could then be mixed with a reducing agent and passed through a second reactor, possibly a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C) or an immobilized enzyme (e.g., an IRED or TA). nih.govresearchgate.net The precise control over temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch reactions. escholarship.org Furthermore, hazardous intermediates can be generated and consumed in situ, minimizing risk. acs.org The continuous nature of the process also allows for straightforward integration of in-line purification and analysis steps, leading to a highly efficient and automated manufacturing platform for the target amino acid. chemistryviews.org

Derivatization and Structural Modification of 4 Methoxy Cyclohexylamino Acetic Acid

Chemical Transformations at the Carboxyl Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, enabling significant structural modifications.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org For example, reacting (4-methoxy-cyclohexylamino)-acetic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) would yield the corresponding methyl or ethyl ester. youtube.com

For substrates sensitive to strong acids or for sterically hindered alcohols, milder methods are employed. A widely used approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds under neutral, mild conditions at room temperature. orgsyn.org

Amidation: The synthesis of amides from the parent carboxylic acid is readily achieved using standard peptide coupling conditions. The carboxylic acid is first activated, and then reacted with a primary or secondary amine. Common coupling agents include carbodiimides like DCC or water-soluble variants such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. This method allows for the formation of a wide array of amide derivatives by varying the amine component.

Table 1: Representative Esterification and Amidation Reactions This table illustrates potential reactants for derivatization based on established chemical principles.

| Reaction Type | Reagent 1 (Alcohol/Amine) | Coupling Agent/Catalyst | Potential Product |

|---|---|---|---|

| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methyl (4-methoxy-cyclohexylamino)-acetate |

| Fischer Esterification | Ethanol | TsOH (catalytic) | Ethyl (4-methoxy-cyclohexylamino)-acetate |

| Steglich Esterification | tert-Butanol | DCC, DMAP | tert-Butyl (4-methoxy-cyclohexylamino)-acetate |

| Amidation | Benzylamine | EDC, HOBt | N-Benzyl-2-((4-methoxycyclohexyl)amino)acetamide |

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-((4-methoxycyclohexyl)amino)ethan-1-ol. This transformation typically requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. libretexts.org Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, with the reaction typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgquora.com The reaction proceeds at room temperature, followed by an acidic workup to neutralize the aluminate salts and isolate the alcohol. libretexts.org Alternative, modern methods may utilize reagents like samarium(II) iodide or catalytic systems involving silanes. organic-chemistry.org

The resulting primary alcohol, 2-((4-methoxycyclohexyl)amino)ethan-1-ol, is a versatile intermediate for further derivatization. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively, or be subjected to oxidation to re-form an aldehyde or carboxylic acid under controlled conditions.

The bifunctional nature of (4-methoxy-cyclohexylamino)-acetic acid, containing both a nucleophilic amine and an electrophilic carboxylic acid (or its derivatives), allows for intramolecular cyclization to form heterocyclic structures.

A straightforward strategy involves the intramolecular amidation between the secondary amine and the activated carboxyl group. For instance, under high-dilution conditions using standard peptide coupling reagents, the molecule could undergo head-to-tail dimerization to form a 2,5-diketopiperazine derivative.

Alternatively, the carboxyl group can be used to construct other types of heterocyclic rings. For example, if the carboxylic acid is first reduced to the corresponding alcohol, 2-((4-methoxycyclohexyl)amino)ethan-1-ol, subsequent chemical manipulation could lead to cyclization. Reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone). Such cyclization reactions are fundamental in building complex molecular architectures from relatively simple linear precursors. researchgate.netrsc.org

Functionalization of the Cyclohexyl Ring

Ring Opening/Expansion Strategies (if applicable)

Ring expansion and contraction reactions provide methods to alter the size of the cycloalkane ring, leading to novel scaffolds. These reactions often involve the formation of a carbocation adjacent to the ring, which then undergoes rearrangement.

One strategy for ring expansion involves the opening of a bicyclic system containing the original ring. For example, the Demyanov ring expansion involves the diazotization of an aminocycloalkane, leading to a carbocation that can rearrange to a larger ring. wikipedia.org Another approach is the Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, which can expand a ring by one carbon. wikipedia.org Ring expansion can also be achieved via the cleavage of a C-N bond in bicyclic ammonium (B1175870) salts, which can be triggered by thermal decomposition or the action of strong bases. researchgate.netnuph.edu.ua

Introduction of Stereocenters on the Cyclohexyl Ring

The introduction of new stereocenters on the cyclohexyl ring can significantly impact the three-dimensional structure and biological activity of the resulting molecules. The cyclohexane (B81311) ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions, which disfavor bulky axial substituents. libretexts.orgpressbooks.publibretexts.org

Stereoselective reactions can be employed to control the configuration of newly introduced functional groups. For example, stereoselective reductions of substituted cyclohexyl carbon-nitrogen double bonds using hydride reagents have been reported. acs.org The synthesis of trans-2,6-disubstituted cyclohexanones with high regio- and stereoselectivity has been achieved through allylic substitution followed by ozonolysis. acs.org Furthermore, visible-light-enabled photoredox catalysis has been used for the intermolecular [4+2] cycloaddition of benzocyclobutylamines with vinylketones to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.govrsc.orgrsc.org

Synthesis of Conformationally Constrained Analogues

Constraining the conformation of a molecule can provide valuable insights into its bioactive conformation. For the (4-Methoxy-cyclohexylamino)-acetic acid scaffold, this can be achieved by introducing rigid structural elements or by forming additional rings.

For disubstituted cyclohexanes, the cis and trans isomers will have different conformational preferences. For example, in cis-1,2-disubstituted cyclohexanes, one substituent must be axial and the other equatorial, whereas in the trans-isomer, both can be equatorial, which is generally the more stable conformation. libretexts.org The opposite is true for 1,3-disubstitution. libretexts.org These inherent conformational biases can be exploited to synthesize conformationally restricted analogues. The synthesis of substituted cyclohexanes with defined stereochemistry allows for the exploration of how specific spatial arrangements of functional groups affect molecular properties.

Combinatorial Synthesis and Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, known as libraries, for screening and lead identification. The (4-Methoxy-cyclohexylamino)-acetic acid scaffold is amenable to combinatorial approaches due to its multiple points of diversification.

Libraries can be generated by systematically varying the substituents on the amine, the carboxylic acid, and the cyclohexyl ring. For example, a library of urea (B33335) or thiourea (B124793) derivatives could be synthesized in parallel by reacting the core scaffold with a diverse set of isocyanates or isothiocyanates. Similarly, the carboxylic acid can be converted to a variety of amides or esters using a collection of amines or alcohols. Further diversity can be introduced by utilizing different functionalized cyclohexylamine starting materials.

Advanced Spectroscopic and Mechanistic Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and conformational preferences of (4-Methoxy-cyclohexylamino)-acetic acid in solution.

2D NMR Techniques (e.g., COSY, HMQC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For (4-Methoxy-cyclohexylamino)-acetic acid, COSY would be used to trace the connectivity of the protons on the cyclohexane (B81311) ring, identifying which protons are adjacent to one another. It would also show the coupling between the alpha-proton of the acetic acid moiety and the proton on the nitrogen atom.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methoxy (B1213986) group would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the methoxy protons and the C4 carbon of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformational preferences. For (4-Methoxy-cyclohexylamino)-acetic acid, NOESY can distinguish between axial and equatorial protons on the cyclohexane ring and determine the preferred orientation of the methoxy and amino-acetic acid substituents. For instance, observing a NOE between the methoxy protons and one of the axial protons on the cyclohexane ring would suggest a specific conformational preference.

A plausible set of key 2D NMR correlations for (4-Methoxy-cyclohexylamino)-acetic acid is presented below.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HMQC/HSQC | Correlated Carbon (¹³C) in HMBC | Proton (¹H) with NOE |

| H on C1 (CH-N) | H on C2, H on C6, NH | C1 | C2, C6, C=O | H on C2, H on C6 |

| H on C4 (CH-O) | H on C3, H on C5 | C4 | C3, C5, OCH₃ | H on C3, H on C5, OCH₃ |

| Methoxy (OCH₃) | None | Methoxy Carbon | C4 | H on C4 |

| Methylene (CH₂) | NH | Methylene Carbon | C1, C=O | NH |

| NH | H on C1, Methylene H | None | C1, Methylene Carbon | H on C1, Methylene H |

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes occurring in (4-Methoxy-cyclohexylamino)-acetic acid, such as ring inversion of the cyclohexane moiety and rotation around single bonds. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals.

At room temperature, the cyclohexane ring may be undergoing rapid chair-to-chair interconversion, leading to averaged signals for the axial and equatorial protons. As the temperature is lowered, this inversion process slows down. If the energy barrier to inversion is sufficiently high, the exchange rate may become slow on the NMR timescale, leading to the observation of separate signals for the axial and equatorial protons. The temperature at which the two signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. nih.gov Such studies can provide valuable information about the conformational flexibility of the molecule. rsc.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: In the IR spectrum of (4-Methoxy-cyclohexylamino)-acetic acid, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), the C-O stretch of the methoxy group (around 1075-1150 cm⁻¹), and C-H stretching and bending vibrations of the cyclohexyl ring and methylene group. nih.govkurouskilab.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C stretching vibrations of the cyclohexane ring and the symmetric stretching of the carboxylate group (if the compound exists as a zwitterion) would likely give rise to strong Raman signals. dss.go.th The combination of IR and Raman data allows for a more complete vibrational assignment. nih.govresearchgate.net

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H (Amine) | 3300-3500 | Weak |

| C-H (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O (Carboxylic Acid) | 1700-1730 | 1700-1730 |

| C-O (Ether) | 1075-1150 | 1075-1150 |

| C-N (Amine) | 1020-1250 | 1020-1250 |

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., CD, ORD)

Since (4-Methoxy-cyclohexylamino)-acetic acid is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to determine its absolute configuration, provided a reference compound with a known configuration is available or through comparison with theoretical calculations. These techniques measure the differential absorption and refraction of left and right circularly polarized light, respectively. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. For carboxylic acids, aggregation through hydrogen bonding can complicate spectral analysis, and conversion to a salt or anhydride may be necessary for clearer results. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

For (4-Methoxy-cyclohexylamino)-acetic acid, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu

Loss of the carboxylic acid group: Decarboxylation (loss of CO₂) or loss of the entire COOH group is a characteristic fragmentation for carboxylic acids. libretexts.org

Fragmentation of the cyclohexane ring: The cyclohexane ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like ethene.

Loss of the methoxy group: Cleavage of the C-O bond of the methoxy group can lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule.

A plausible fragmentation pattern is outlined in the table below.

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| M - 18 | [M - H₂O]⁺ | H₂O |

| M - 31 | [M - OCH₃]⁺ | •OCH₃ |

| M - 45 | [M - COOH]⁺ | •COOH |

| M - 59 | [M - CH₂COOH]⁺ | •CH₂COOH |

Reaction Mechanism Investigations

Understanding the reaction mechanism of a chemical transformation provides critical insights into the sequence of bond-making and bond-breaking events, the nature of transient intermediates, and the factors governing the reaction rate. Techniques such as kinetic isotope effect studies, Hammett plot analysis, and intermediate trapping are powerful tools for this purpose.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a phenomenon observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes. baranlab.org The magnitude of the KIE can provide evidence for bond cleavage at a specific atomic position during the rate-determining step of a reaction. wikipedia.org For instance, a significant primary KIE is often observed when a C-H bond is broken in the rate-limiting step and is replaced by a C-D bond. nih.gov

Due to the lack of experimental data, no specific KIE studies have been reported for reactions involving (4-Methoxy-cyclohexylamino)-acetic acid. Such a study would be invaluable in understanding, for example, the mechanism of its synthesis or degradation by observing the effect of isotopic substitution at various positions in the molecule.

Hammett Plot Analysis

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org By plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) against a substituent constant (σ), a linear relationship is often obtained. The slope of this line, known as the reaction constant (ρ), provides information about the development of charge in the transition state of the rate-determining step. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge, while a negative ρ value indicates acceleration by electron-donating groups, suggesting positive charge buildup. wikipedia.org

A Hammett plot analysis for a reaction involving (4-Methoxy-cyclohexylamino)-acetic acid would require the synthesis and kinetic analysis of a series of derivatives with different substituents on an aromatic ring, which is not a structural feature of this compound. Therefore, a classical Hammett plot analysis is not directly applicable. For aliphatic systems, similar linear free-energy relationships are more complex due to steric effects. libretexts.org

Intermediates Trapping and Characterization

In many chemical reactions, highly reactive intermediates are formed that are too short-lived to be observed directly. nih.gov Intermediate trapping is a technique used to provide evidence for the existence of these transient species. This involves introducing a "trapping agent" into the reaction mixture that can react with the intermediate to form a stable, characterizable product. researchgate.net The structure of this trapped product can then provide crucial clues about the structure of the fleeting intermediate. researchgate.net

There are no published studies on the trapping and characterization of reaction intermediates in reactions involving (4-Methoxy-cyclohexylamino)-acetic acid. Such investigations would be necessary to, for example, identify potential radical or ionic intermediates that might form during its synthesis or subsequent transformations.

Computational and Theoretical Investigations of 4 Methoxy Cyclohexylamino Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule. For (4-Methoxy-cyclohexylamino)-acetic acid, these calculations would provide fundamental insights into its electronic behavior and reactivity.

An analysis of the electronic structure would reveal how electrons are distributed across the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of this analysis. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. dntb.gov.ua This type of analysis, often referred to as Frontier Molecular Orbital (FMO) theory, is a powerful tool for predicting how a molecule will interact with other chemical species. wikipedia.org

A hypothetical data table for HOMO-LUMO energies would be presented here if data were available.

Computational methods can be used to model potential chemical reactions involving (4-Methoxy-cyclohexylamino)-acetic acid. researchgate.netresearchgate.net By calculating the energy of reactants, products, and intermediate transition states, it is possible to map out the most likely reaction pathways. This analysis is crucial for understanding reaction mechanisms and predicting reaction kinetics. osti.gov For example, such calculations could determine the energy barriers for processes like proton transfer or conformational changes.

A hypothetical data table of activation energies for a reaction pathway would be presented here if data were available.

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). st-andrews.ac.uknih.gov These predictions are achieved by calculating the magnetic shielding of each nucleus within the molecule's calculated equilibrium geometry. nih.gov Comparing predicted NMR spectra to experimental data is a powerful method for confirming molecular structure and assigning spectral peaks. hmdb.ca The accuracy of these predictions depends on the level of theory and the solvent model used in the calculation. washington.edu

A hypothetical data table comparing predicted and experimental NMR chemical shifts would be presented here if data were available.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a dynamic environment. nih.govgithub.io

Due to the flexibility of the cyclohexane (B81311) ring and the acetic acid side chain, (4-Methoxy-cyclohexylamino)-acetic acid can exist in multiple three-dimensional shapes, or conformations. fiveable.me MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energy barriers between them. researchgate.netsapub.org Understanding the preferred conformations is key, as the molecule's shape can significantly influence its interactions with other molecules. uc.ptethz.ch

A hypothetical data table listing the relative energies of different conformers would be presented here if data were available.

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's conformational preferences. MD simulations that explicitly include solvent molecules (like water) can model these interactions. The simulations would show how hydrogen bonding and other intermolecular forces between the solute and solvent molecules influence which conformations of (4-Methoxy-cyclohexylamino)-acetic acid are most prevalent in solution.

In Silico Design of Novel Derivatives (without therapeutic implications)

The design of novel derivatives from a parent compound like (4-Methoxy-cyclohexylamino)-acetic acid is a systematic process that heavily relies on computational tools to predict the physicochemical and electronic properties of new molecular structures. This in silico approach allows for the rapid screening of a large number of potential derivatives without the immediate need for synthetic efforts, thereby saving time and resources.

The process begins with the core structure of (4-Methoxy-cyclohexylamino)-acetic acid. Modifications can be systematically introduced at various positions, such as the cyclohexyl ring, the methoxy (B1213986) group, or the acetic acid side chain. For instance, the methoxy group could be replaced by other electron-donating or electron-withdrawing groups to modulate the electronic environment of the molecule. Similarly, the cyclohexyl ring could be substituted with different alkyl or functional groups to alter its steric and lipophilic properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these designed derivatives with their predicted properties. nih.govfrontiersin.orgnih.govmedium.comyoutube.com These models use molecular descriptors, which are numerical representations of the chemical information of a molecule, to build a statistical relationship with a particular property. frontiersin.org Even without a specific biological target, QSAR can be used to optimize for desirable physicochemical properties such as solubility, lipophilicity (logP), and polar surface area (PSA), which are crucial for a compound's behavior in various chemical and biological systems.

Molecular docking simulations can also be employed to understand how these novel derivatives might interact with hypothetical protein binding sites. nih.govsemanticscholar.orgmdpi.comnih.govmdpi.com By creating a virtual library of derivatives, researchers can screen them against a range of protein structures to identify potential interactions and binding modes. nih.gov This can provide insights into the structural requirements for binding and guide the design of derivatives with enhanced interaction profiles.

A hypothetical set of designed derivatives of (4-Methoxy-cyclohexylamino)-acetic acid is presented below, along with their predicted physicochemical properties. These properties are calculated using computational models and are for illustrative purposes to showcase the outcome of an in silico design workflow.

| Derivative ID | Modification | Predicted logP | Predicted Polar Surface Area (Ų) | Predicted Molecular Weight ( g/mol ) |

| Parent | (4-Methoxy-cyclohexylamino)-acetic acid | 1.8 | 58.4 | 201.26 |

| D-001 | 4-Ethoxy-cyclohexylamino)-acetic acid | 2.2 | 58.4 | 215.29 |

| D-002 | 4-Hydroxy-cyclohexylamino)-acetic acid | 1.1 | 78.6 | 187.23 |

| D-003 | (4-Trifluoromethoxy-cyclohexylamino)-acetic acid | 2.9 | 58.4 | 269.23 |

| D-004 | (4-Methoxy-cyclohexylamino)-propanoic acid | 2.1 | 58.4 | 215.29 |

| D-005 | (4-Methoxy-N-methyl-cyclohexylamino)-acetic acid | 2.0 | 55.4 | 215.29 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Retrosynthetic Analysis and Synthesis Planning Software Applications

For a molecule like (4-Methoxy-cyclohexylamino)-acetic acid, a retrosynthetic analysis would likely begin by disconnecting the C-N bond of the amino acid moiety. This is a common and logical step, as methods for forming this bond, such as reductive amination, are well-established.

A typical retrosynthetic disconnection is as follows:

(4-Methoxy-cyclohexylamino)-acetic acid ⇒ 4-Methoxycyclohexanone (B142444) + Glycine (B1666218) or its equivalent

This primary disconnection simplifies the target molecule into two key synthons: 4-methoxycyclohexanone and a two-carbon amino acid precursor.

Synthesis planning software would analyze this disconnection and suggest specific reagents and reaction conditions. For the forward synthesis, the software would propose the reductive amination of 4-methoxycyclohexanone with an appropriate glycine derivative (e.g., glycine ethyl ester) in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

The software would further break down the precursor, 4-methoxycyclohexanone. A possible retrosynthetic step for this intermediate could be the oxidation of 4-methoxycyclohexanol, which in turn could be derived from the reduction of p-anisaldehyde followed by cyclization, or through the methoxymercuration-demercuration of cyclohexene (B86901) followed by oxidation.

A hypothetical output from a synthesis planning software for (4-Methoxy-cyclohexylamino)-acetic acid might look like the table below, presenting a ranked list of potential synthetic routes.

| Route Rank | Key Disconnection | Key Precursors | Proposed Key Reaction | Predicted Overall Yield (%) | Number of Steps |

| 1 | C-N bond | 4-Methoxycyclohexanone, Glycine ethyl ester | Reductive Amination | 65 | 3 |

| 2 | C-C bond of acetic acid | (4-Methoxy-cyclohexyl)-amine, Ethyl bromoacetate | N-Alkylation | 55 | 4 |

| 3 | Cyclohexyl ring formation | Malonic ester derivative, 1,4-dibromo-2-methoxybutane | Ring-closing metathesis | 40 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By utilizing such software, chemists can explore a wide range of synthetic possibilities, including novel and non-obvious routes, thereby accelerating the process of chemical synthesis. synthiaonline.com

4 Methoxy Cyclohexylamino Acetic Acid As a Building Block in Complex Chemical Synthesis

Incorporation into Peptidomimetics and Oligomers (non-therapeutic focus)

No research articles or patents were identified that describe the use of (4-Methoxy-cyclohexylamino)-acetic acid in the design or synthesis of peptidomimetics or other oligomeric structures for non-therapeutic purposes. While the general field of peptidomimetics is rich with diverse building blocks, this specific compound does not appear to be a documented example.

Utilization in Natural Product Total Synthesis

The total synthesis of complex natural products often relies on a vast array of unique and strategically designed building blocks. However, a thorough review of the literature did not reveal any instances where (4-Methoxy-cyclohexylamino)-acetic acid has been employed as a key intermediate or starting material in the total synthesis of a natural product.

Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

The development of novel chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis. There is no evidence in the surveyed literature to suggest that (4-Methoxy-cyclohexylamino)-acetic acid has been investigated or utilized for this purpose. The structural features of the molecule, including the cyclohexane (B81311) ring and the amino acid moiety, could theoretically be adapted for such applications, but no such research has been published.

Application in Polymer Chemistry and Material Science (e.g., as a monomer or cross-linker, non-biomedical)

In the realm of polymer chemistry and material science, a wide variety of monomers and cross-linkers are used to create materials with specific properties. The bifunctional nature of (4-Methoxy-cyclohexylamino)-acetic acid could potentially lend itself to polymerization or material modification. However, no studies have been found that report its use in these applications for non-biomedical material science.

Development of Molecular Probes and Sensors (non-clinical diagnostic applications)

Molecular probes and sensors are designed to detect specific analytes or environmental changes. The synthesis of such tools often involves the incorporation of unique molecular scaffolds. There is no indication from the available data that (4-Methoxy-cyclohexylamino)-acetic acid has been used as a component in the development of molecular probes or sensors for non-clinical diagnostics.

Use in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of complex structures from smaller molecular components through non-covalent interactions. While the functional groups present in (4-Methoxy-cyclohexylamino)-acetic acid could potentially participate in such interactions, there is no published research describing its use in the construction of supramolecular assemblies.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Technologies (e.g., AI-driven synthesis)

An autonomous synthesis robot, guided by AI, could iteratively refine the synthesis of (4-Methoxy-cyclohexylamino)-acetic acid, optimizing for yield and purity with minimal human intervention. nih.gov This approach would not only accelerate the production of the compound for further study but also generate a wealth of data that could be fed back into the AI model to improve its predictive capabilities for related structures. mdpi.com Furthermore, AI can be instrumental in exploring the vast chemical space around this core structure, predicting derivatives with enhanced properties for various applications. mdpi.comnih.gov

Exploration of Novel Reactivity Patterns

The presence of both a secondary amine and a carboxylic acid group on the same molecule opens up a wide array of potential chemical transformations. Future research could focus on uncovering novel reactivity patterns of (4-Methoxy-cyclohexylamino)-acetic acid. For instance, the intramolecular interaction between the amine and carboxylic acid could be exploited to form lactams or other heterocyclic structures under specific conditions.

The cyclohexyl ring itself, activated by the methoxy (B1213986) group, could participate in unique cycloaddition reactions. nih.gov Photocatalysis, a rapidly developing field, could be employed to enable previously inaccessible transformations. nih.gov For example, visible-light-promoted reactions could be used to functionalize the cyclohexane (B81311) ring with high stereoselectivity. nih.gov The exploration of its reactivity with various electrophiles and nucleophiles could lead to the discovery of new chemical motifs. Research into the reactivity of related cyclohexylamine (B46788) derivatives has shown their utility in constructing complex heterocyclic systems. researchgate.net

Expansion into Interdisciplinary Research Fields (excluding biomedical)

While the structure of (4-Methoxy-cyclohexylamino)-acetic acid might suggest biomedical applications, its potential extends into various other interdisciplinary fields. The compound's ability to chelate metal ions, due to the presence of the amino acid functionality, could be explored in the context of materials science. For example, it could serve as a ligand for the synthesis of novel metal-organic frameworks (MOFs) with interesting catalytic or gas-adsorption properties.

In the field of sustainable agriculture, amino acids are increasingly recognized for their role as biostimulants and eco-friendly fertilizers. coherentmarketinsights.com They can enhance nutrient uptake and improve plant tolerance to stress. coherentmarketinsights.com Research could investigate the potential of (4-Methoxy-cyclohexylamino)-acetic acid and its derivatives as specialized agrochemicals, leveraging the unique properties conferred by the methoxy-cyclohexyl group. Furthermore, its derivatives could find use as photostabilizers for organic materials, a known application for certain cyclohexylamine derivatives. google.com

Development of Sustainable Production Routes

The chemical industry is increasingly focused on developing green and sustainable manufacturing processes. rsc.orgnih.gov Future research on (4-Methoxy-cyclohexylamino)-acetic acid should prioritize the development of environmentally benign production routes. This could involve the use of renewable feedstocks and energy-efficient catalytic methods. rsc.org

One promising avenue is the use of biomass-derived starting materials. rsc.org For instance, processes could be developed to synthesize the cyclohexyl precursor from lignocellulosic biomass. The synthesis of acetic acid itself is also a target for green chemistry, with research exploring routes from biogas and other renewable sources. nih.govnih.gov Catalytic methods that avoid the use of hazardous reagents and minimize waste generation will be crucial. rsc.org Flow chemistry, as opposed to traditional batch processing, could offer a safer, more efficient, and scalable method for its production. The principles of green chemistry, such as atom economy and the use of safer solvents, should guide the development of any large-scale synthesis of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (4-Methoxy-cyclohexylamino)-acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a methoxy-substituted cyclohexylamine derivative with a functionalized acetic acid precursor. Critical steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclohexylamino group to the acetic acid backbone under inert atmospheres (N₂/Ar) .

- Protection/deprotection strategies : Protect reactive groups (e.g., methoxy or amino) with tert-butoxycarbonyl (Boc) groups to prevent side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while controlled temperatures (0–25°C) minimize decomposition .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of (4-Methoxy-cyclohexylamino)-acetic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methoxy (δ ~3.3 ppm), cyclohexylamino (δ ~1.2–2.0 ppm), and acetic acid protons (δ ~2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight ([M+H]⁺ or [M−H]⁻ ions) and detects impurities .

- FT-IR : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹ for the acetic acid moiety) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. What are the recommended storage and handling protocols for (4-Methoxy-cyclohexylamino)-acetic acid to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at −20°C under inert gas (argon) to prevent oxidation. Desiccants (silica gel) mitigate moisture-induced degradation .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO₃, H₂O₂), which may trigger hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory literature data on the reactivity or biological activity of (4-Methoxy-cyclohexylamino)-acetic acid?

- Methodological Answer :

- Systematic Replication : Reproduce reported experiments under strictly controlled conditions (e.g., solvent purity, temperature gradients) to identify variables affecting outcomes .

- Cross-Validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. NMR for purity) and biological assays (e.g., enzyme inhibition vs. cell viability tests) .

- Computational Modeling : Use DFT calculations or molecular docking to predict reactivity or binding affinities, reconciling discrepancies between experimental and theoretical data .

Q. What computational tools are recommended for predicting the physicochemical properties and toxicity profile of (4-Methoxy-cyclohexylamino)-acetic acid in the absence of experimental data?

- Methodological Answer :

- Physicochemical Properties :

- LogP/LogD : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients .

- pKa Prediction : Tools like ChemAxon or SPARC calculate ionization states affecting solubility .

- Toxicity Assessment :

- QSAR Models : Apply OECD-validated tools (e.g., TEST, ProTox-II) to predict acute toxicity or mutagenicity .

- ADMET Profiling : Platforms like SwissADME or ADMETLab² evaluate absorption, metabolism, and potential off-target effects .

Q. What strategies can be employed to enhance the solubility and bioavailability of (4-Methoxy-cyclohexylamino)-acetic acid for in vivo studies?

- Methodological Answer :

- Salt Formation : React with sodium/potassium hydroxide to generate water-soluble salts .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that convert to the active form in vivo .

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to improve cellular uptake .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.